molecular formula C32H23N3O2 B594568 5-nitro-3-phenyl-1-trityl-1H-indazole CAS No. 1245644-15-8

5-nitro-3-phenyl-1-trityl-1H-indazole

Cat. No.: B594568
CAS No.: 1245644-15-8
M. Wt: 481.555
InChI Key: PHMHFXOTXFSCJP-UHFFFAOYSA-N
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Description

5-Nitro-3-phenyl-1-trityl-1H-indazole is a specialized chemical intermediate of significant interest in medicinal chemistry and anticancer research. This compound features a trityl (triphenylmethyl) group protecting the indazole nitrogen, a common strategy in multi-step synthetic pathways to control reactivity and regioselectivity. Its primary research application is as a critical precursor in the development of 3,5-diaminoindazole derivatives, a class of compounds investigated for their potent anti-proliferative activity against human cancer cell lines . Specifically, the trityl-protected indazole scaffold is utilized in the synthesis of N3-acyl-N5-aryl-3,5-diaminoindazoles, which have shown promising cellular selectivity in assays against head and neck squamous cell carcinoma (HNSCC), suggesting potential as hits for future anticancer drugs . The indazole core structure is a privileged scaffold in drug discovery, known for its versatile biological activities. Various indazole-based molecules, such as the anticancer drugs Niraparib and Pazopanib, are either clinically approved or in advanced development stages, underscoring the therapeutic value of this heterocycle . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-3-phenyl-1-tritylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23N3O2/c36-35(37)28-21-22-30-29(23-28)31(24-13-5-1-6-14-24)33-34(30)32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMHFXOTXFSCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C=C(C=C3)[N+](=O)[O-])C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745119
Record name 5-Nitro-3-phenyl-1-(triphenylmethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-15-8
Record name 5-Nitro-3-phenyl-1-(triphenylmethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 5 Nitro 3 Phenyl 1 Trityl 1h Indazole and Its Analogues

Introduction and Removal of the Trityl Protecting Group at N-1 Position

The nitrogen atoms of the indazole ring exhibit nucleophilic character, and in N-unsubstituted indazoles, reactions like alkylation can lead to a mixture of N-1 and N-2 isomers. nih.govbeilstein-journals.org To achieve regiochemical control during synthesis, a protecting group strategy is often employed. The trityl (triphenylmethyl, Tr) group is a sterically bulky protecting group frequently used for amines, alcohols, and thiols, making it suitable for the protection of the indazole nitrogen. total-synthesis.com

Strategies for N-1 Protection in Indazole Systems

The protection of the N-1 position is a critical step to prevent unwanted side reactions and to direct subsequent functionalization to other parts of the indazole ring. The choice of protecting group is crucial and depends on its stability to various reaction conditions and the ease of its eventual removal. While the trityl group is the focus for the target molecule, other groups are also utilized for indazole N-protection.

The trityl group is typically introduced by reacting the N-H indazole with trityl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. total-synthesis.com The large size of the trityl group generally favors substitution at the less sterically hindered N-1 position. Other protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, have also been used for regioselective protection at the N-2 position, which can then direct lithiation and functionalization to the C-3 position. nih.gov The selection between N-1 and N-2 protection is a key strategic decision in the synthesis of complex indazole derivatives. nih.gov

Table 1: Strategies for N-Protection of the Indazole Ring

Protecting Group Reagents for Introduction Target Position Reference
Trityl (Tr) Trityl chloride, Pyridine or Et3N N-1 (kinetic) total-synthesis.com
2-(trimethylsilyl)ethoxymethyl (SEM) SEM-Cl, NaH N-2 nih.gov
Simple Alkyl Alkyl halide, NaH, THF N-1 (often major) nih.govrsc.org
Isobutyl (via reductive amination) Isobutyraldehyde, then reduction N-1 nih.gov

De-tritylation Procedures and Selectivity Considerations

The removal of the trityl group (de-tritylation) is a key step in the final stages of a synthesis or to allow for further functionalization at the N-1 position. The trityl group is known for its lability under acidic conditions, which allows for its removal without affecting many other functional groups. total-synthesis.com

De-tritylation is typically achieved by treatment with a protic acid. Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) or aqueous acetic acid. thermofisher.comcommonorganicchemistry.com The reaction proceeds via the formation of the highly stable trityl cation, which is resonance-stabilized. The choice of acid and reaction conditions can be tuned to ensure selectivity. For instance, mild acidic conditions can remove the trityl group while leaving more robust acid-labile groups intact. acgpubs.org In the context of oligonucleotide synthesis, where the related dimethoxytrityl (DMT) group is used, acidic removal must be carefully controlled to prevent unwanted side reactions like the cleavage of purine (B94841) bases (depurination) from the sugar-phosphate backbone. google.comnih.gov This highlights the importance of optimizing deprotection conditions to maximize yield and purity. The dimethoxytritanol byproduct from manual deprotection is typically removed from the desired product in the supernatant. thermofisher.com

Table 2: Common Conditions for De-tritylation

Reagent Solvent Comments Reference
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Common and effective method. commonorganicchemistry.com
80% Acetic Acid Water Mild conditions, trityl cation reacts with water. thermofisher.com
Dichloroacetic Acid (DCA) Dichloromethane (DCM) Used in automated synthesis, kinetics studied to minimize side reactions. nih.gov
Ceric Ammonium (B1175870) Nitrate (CAN) Methanol Used for oxidative cleavage of specific N-aryl groups, demonstrating an alternative deprotection strategy. nih.gov

Regioselective Functionalization of the Indazole Ring

The synthesis of this compound requires the specific introduction of a nitro group at the C-5 position and a phenyl group at the C-3 position. These transformations rely on regioselective reactions that precisely target the desired carbon atoms on the heterocyclic core.

Introduction of Nitro Group at C-5 Position

The introduction of a nitro group onto the benzene (B151609) portion of the indazole ring is a key step in the synthesis of the target compound. Electrophilic nitration of unsubstituted 1H-indazole typically yields a mixture of isomers, with the 5-nitro and 7-nitro derivatives often being major products. However, to achieve high regioselectivity, it is often more efficient to construct the indazole ring from a precursor that already contains the nitro group in the desired position.

An effective strategy involves the synthesis of 1-aryl-5-nitro-1H-indazoles from arylhydrazones derived from ketones or aldehydes that are substituted with a fluorine atom at the C-2 position and a nitro group at the C-5 position. mdpi.comresearchgate.net The synthesis proceeds via the formation of the arylhydrazone, followed by a deprotonation and subsequent intramolecular nucleophilic aromatic substitution (SNAr) reaction, where the hydrazone nitrogen displaces the ortho-fluorine atom to form the pyrazole ring. This method provides excellent regiochemical control, delivering the 5-nitroindazole (B105863) derivative in high yields. mdpi.comresearchgate.net The 5-nitro-1H-indazole scaffold itself is a known chemical entity. drugbank.comnih.gov

Table 3: Synthesis of 5-Nitro-1-aryl-1H-indazoles via SNAr Cyclization

Precursor (Hydrazone from) Arylhydrazine Product Yield Reference
2-Fluoro-5-nitroacetophenone Phenylhydrazine (B124118) 3-Methyl-1-phenyl-5-nitro-1H-indazole 95% mdpi.comresearchgate.net
2-Fluoro-5-nitrobenzaldehyde 4-Chlorophenylhydrazine 1-(4-Chlorophenyl)-5-nitro-1H-indazole 60% mdpi.com
2-Fluoro-5-nitroacetophenone 4-(Trifluoromethyl)phenylhydrazine 3-Methyl-5-nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole 70% mdpi.com

Phenyl Substituent Incorporation at C-3 Position

Introducing a phenyl group at the C-3 position of the indazole ring can be accomplished through several synthetic strategies. One common approach is through modern cross-coupling reactions. For instance, a pre-formed indazole bearing a halogen (like bromine or iodine) or a triflate at the C-3 position can undergo a Suzuki or Stille coupling with a phenylboronic acid or phenylstannane, respectively, catalyzed by a palladium complex. nih.govmdpi.com

Alternatively, the indazole ring can be constructed from precursors that already contain the C-3 phenyl substituent. This is often achieved through cyclization reactions. One such method is the Fischer indole (B1671886) synthesis-like reaction of an appropriately substituted phenylhydrazine with a ketone that will become the C-3 of the indazole, such as 2-haloacetophenone. Another powerful method involves the intramolecular N-arylation of ortho-chlorinated arylhydrazones derived from acetophenone (B1666503), catalyzed by copper. beilstein-journals.org Palladium-catalyzed C-H functionalization has also emerged as a direct method to arylate the C-3 position of N-substituted indazoles. nih.govnih.gov

Table 4: Selected Methods for C-3 Phenylation of Indazoles

Method Indazole Substrate/Precursor Phenyl Source Catalyst/Reagents Reference
Suzuki Coupling 3-Bromo-1H-indazole Phenylboronic acid Pd(PPh3)4, Base mdpi.com
Direct C-H Arylation 1H-Indole (analogue) Phenyl halide Pd(OAc)2, dppm, LiOH nih.gov
Intramolecular N-arylation o-Chloroarylhydrazone of acetophenone (Implicit in precursor) CuI, KOH, 1,10-phenanthroline beilstein-journals.org
Cycloaddition Aryne N-Tosylhydrazone of benzaldehyde CsF organic-chemistry.org

Diversification at Other Ring Positions (e.g., C-6, C-7, N-2)

Beyond the core substitutions required for this compound, its analogues can be synthesized by functionalizing other positions on the indazole ring, namely C-6, C-7, and N-2.

N-2 Position: As mentioned, alkylation of N-unsubstituted indazoles can yield both N-1 and N-2 isomers. The ratio of these isomers is highly dependent on the steric and electronic nature of substituents already present on the indazole ring and the reaction conditions. nih.gov For example, the presence of a substituent at the C-7 position often sterically hinders the N-1 position, leading to a higher proportion of the N-2 alkylated product. nih.govbeilstein-journals.org This regioselectivity allows for the targeted synthesis of N-2 substituted indazole analogues.

C-6 and C-7 Positions: Functionalization at the C-6 and C-7 positions is typically achieved by starting with a pre-functionalized benzene derivative (e.g., a substituted aniline (B41778) or benzaldehyde) that is then used to construct the indazole ring. This ensures the desired substituent is in place from the beginning of the synthetic sequence. For example, various substituted phenyl groups have been introduced at the C-6 position to investigate structure-activity relationships in medicinal chemistry contexts. nih.gov The reactivity of the indazole ring can also be influenced by substituents at these positions; for instance, 7-nitro-1H-indazole shows different reactivity compared to its 4-, 5-, and 6-nitro isomers. nih.gov Late-stage C-H functionalization, often directed by a group on the N-1 or N-2 position, is also a modern strategy for introducing groups at these positions. nih.govrsc.org

Table 5: Examples of Functionalization at Other Indazole Positions

Position Functionalization Type Method/Observation Reference
N-2 Alkylation Favored when C-7 is substituted (e.g., with -NO2 or -CO2Me). nih.gov
C-3 Formylation Selectfluor-mediated regioselective C-3 formylation of 2H-indazoles. researchgate.net
C-6 Hydrophobic Group Introduction Synthesis from pre-functionalized precursors to build structure-activity relationships. nih.gov
C-7 Nitro Group 7-Nitro-1H-indazole shows distinct reactivity in reactions with formaldehyde (B43269) compared to other isomers. nih.gov
C-2' (of N-aryl group) C-H Functionalization Transition metal-catalyzed ortho C-H functionalization of the N-aryl substituent. rsc.org

Synthetic Challenges and Optimization Strategies

The synthesis of N-substituted indazoles, including the target compound This compound , is primarily complicated by the issue of regioselectivity. The indazole core is an ambident nucleophile, meaning that alkylation or arylation can occur at either the N1 or N2 position of the pyrazole ring. The distribution of the resulting N1 and N2 regioisomers is highly sensitive to a variety of factors, making selective synthesis a formidable challenge. beilstein-journals.orgresearchgate.netnih.gov

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov However, under many reaction conditions, mixtures of both isomers are formed, which are often difficult to separate and lead to reduced yields of the desired product. beilstein-journals.org The specific challenges in synthesizing This compound are twofold:

Regiocontrol in N-substitution: The introduction of the trityl group must be directed specifically to the N1 position. The outcome of this reaction is influenced by the electronic effects of the substituents on the indazole ring. The presence of the electron-withdrawing nitro group at the C5 position can significantly alter the nucleophilicity of the N1 and N2 atoms. For instance, studies on substituted indazoles have shown that strong electron-withdrawing groups at the C7 position can confer excellent N2 regioselectivity. beilstein-journals.org Therefore, the electronic influence of the C5-nitro and C3-phenyl groups must be carefully considered and managed to favor N1 substitution.

Steric Hindrance: The triphenylmethyl (trityl) group is exceptionally bulky. Its introduction via N-alkylation with a reagent like trityl chloride presents a significant steric barrier. This can slow down the reaction rate and may require specific conditions, such as the use of a strong, non-nucleophilic base and an appropriate solvent, to facilitate the formation of the sterically demanding N1-tritylated product. nih.gov

Strategies to overcome these challenges often involve a careful selection of reaction conditions (base, solvent, temperature) or the use of multi-step procedures where a directing group is used to ensure N1 selectivity before being replaced. nih.govrsc.org

Yield Enhancement and Reaction Efficiency

One such method involves the initial formation of an arylhydrazone from a substituted acetophenone or benzaldehyde, followed by deprotonation and an intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring. mdpi.comnih.gov The efficiency of this process was found to be highly dependent on the starting materials and the reaction sequence. For example, the one-pot synthesis was more successful for analogues derived from acetophenones than for those derived from benzaldehydes, which required a stepwise addition of reagents to achieve good yields. mdpi.com

The following table, based on data from the synthesis of 1-aryl-5-nitro-1H-indazole analogues, illustrates how procedural modifications can enhance reaction yields.

Table 1: Yield Comparison for the Synthesis of 1-Aryl-5-nitro-1H-indazole Analogues Data sourced from research on SNAr-terminated domino reactions. mdpi.com

Starting Aldehyde/Ketone SeriesReaction PathwayYield RangeKey Finding
Acetophenone SeriesOne-Pot Domino Process73–96%Highly efficient in a one-pot procedure, leading to excellent yields.
Benzaldehyde SeriesStep-wise Addition63–73%A one-pot process was less effective; sequential addition of reagents was necessary for optimal yields.
General One-Pot Protocol (Ullmann-type)One-Pot with CuI catalyst62–78%A more general method for substrates not activated for SNAr, requiring a copper catalyst.

Further optimization can be achieved by systematically adjusting reaction parameters such as the choice of catalyst, base, and solvent. Copper-catalyzed N-arylation reactions, for example, have been successfully employed for the synthesis of various N-aryl indazoles, with the choice of ligand and base being critical for achieving high yields. nih.gov For N-alkylation reactions, the combination of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity. beilstein-journals.orgnih.gov

Green Chemistry Principles in Indazole Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, leading to the development of "green" methodologies for constructing heterocyclic compounds like indazoles. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green chemistry strategies applicable to indazole synthesis include:

Use of Heterogeneous Catalysts: Traditional homogeneous catalysts are often difficult to separate from the reaction mixture. The development of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon (CuO@C), offers a sustainable alternative. nih.gov These catalysts can be easily recovered by simple filtration and reused multiple times, reducing waste and cost. nih.gov

Application of Green Solvents: Many organic reactions employ volatile and often toxic organic solvents. Green chemistry encourages the use of safer, more environmentally benign alternatives. Polyethylene (B3416737) glycol (PEG) and even water have been successfully used as solvents for indazole synthesis. nih.govsamipubco.com In some cases, reactions can be performed under solvent-free "grinding" conditions, further minimizing environmental impact. samipubco.com

One-Pot and Catalyst-Free Reactions: As mentioned for yield enhancement, one-pot reactions are inherently greener as they reduce the number of workup and purification steps, thus saving on solvents and energy. mdpi.com Some modern protocols have even achieved the synthesis of indazoles under catalyst-free conditions, for instance by reacting 2,6-bisbenzylidenecyclohexanones with phenylhydrazine in PEG-400, which serves as a reusable solvent. researchgate.net

The following table contrasts conventional synthetic methods with green alternatives for indazole synthesis.

Table 2: Comparison of Conventional and Green Synthetic Approaches for Indazoles Data compiled from various studies on indazole synthesis. nih.govnih.govsamipubco.comjocpr.com

ParameterConventional ApproachGreen Chemistry Approach
CatalystHomogeneous catalysts (e.g., CuI, Pd complexes)Heterogeneous, recyclable catalysts (e.g., CuO@C) or catalyst-free conditions
SolventAprotic polar solvents (e.g., DMF, DMSO)Green solvents (e.g., PEG, water, ethanol) or solvent-free conditions
Reaction TypeOften multi-step with isolation of intermediatesOne-pot, multi-component reactions
Energy SourceConventional heatingMicrowave irradiation, ultrasound, or ambient temperature reactions

By integrating these principles, the synthesis of This compound and its analogues can be made more efficient, cost-effective, and environmentally responsible.

Mechanistic Investigations and Advanced Reactivity of 5 Nitro 3 Phenyl 1 Trityl 1h Indazole Derivatives

Exploration of Reaction Mechanisms for Indazole Formation

The formation of the 3-phenyl-1H-indazole core, particularly with a nitro group at the 5-position and a trityl group at N1, can be achieved through several synthetic strategies, primarily involving intramolecular cyclization reactions. A common and effective method is the Davis-Beirut reaction, which involves the base-catalyzed cyclization of 2-nitro-N'-(triphenylmethyl)benzohydrazide.

The reaction typically proceeds through the following steps:

Deprotonation of the hydrazide nitrogen by a base.

Subsequent intramolecular nucleophilic attack of the resulting anion onto the carbon of the nitro-bearing benzene (B151609) ring.

Elimination of a hydroxide (B78521) ion to form the indazole ring.

Another established route is the intramolecular cyclization of o-azidobenzophenones. In this case, the thermal or photochemical decomposition of the azide (B81097) group leads to a highly reactive nitrene intermediate, which then attacks the carbonyl carbon of the benzophenone (B1666685) moiety to form the indazole ring system. The regioselectivity of the cyclization is governed by the electronic and steric properties of the substituents on the aromatic rings.

The presence of the electron-withdrawing nitro group at the 5-position of the indazole precursor can influence the rate and efficiency of these cyclization reactions. It enhances the electrophilicity of the aromatic ring, which can facilitate the nucleophilic attack in the Davis-Beirut type reactions.

Reaction Type Starting Material Key Intermediate Conditions
Davis-Beirut Reaction2-nitro-N'-(triphenylmethyl)benzohydrazideHydrazide anionBase catalysis
Nitrene Cyclizationo-azidobenzophenoneNitreneThermal or photochemical

Transformations Involving the Nitro Group

The nitro group at the 5-position is a key functional handle that allows for a variety of chemical transformations, significantly expanding the synthetic utility of the 5-nitro-3-phenyl-1-trityl-1H-indazole scaffold.

The reduction of the nitro group to a primary amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. This conversion is typically achieved using various reducing agents, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

Commonly employed methods for the reduction of nitroindazoles include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. It is generally a clean and efficient method, often proceeding under mild conditions.

Metal-Acid Systems: A combination of a metal (e.g., tin, iron, or zinc) and an acid (e.g., hydrochloric acid or acetic acid) can be used for the reduction. For instance, the SnCl2/HCl system is widely used for the reduction of nitroarenes.

Transfer Hydrogenation: In this approach, a hydrogen donor molecule, such as hydrazine (B178648), ammonium (B1175870) formate, or cyclohexene, is used in conjunction with a catalyst like Pd/C. This method avoids the need for handling gaseous hydrogen.

The resulting 5-amino-3-phenyl-1-trityl-1H-indazole is a valuable intermediate for further functionalization, such as diazotization followed by Sandmeyer reactions or coupling reactions to form azo dyes.

Reducing Agent Conditions Advantages Potential Limitations
H2/Pd-CRoom temperature to mild heating, atmospheric or elevated pressureHigh efficiency, clean reactionRequires specialized equipment for handling hydrogen gas, potential for over-reduction
SnCl2/HClReflux in ethanol (B145695) or other suitable solventReadily available reagents, effective for a wide range of substratesOften requires stoichiometric amounts of metal, work-up can be tedious
Ammonium formate/Pd-CReflux in a protic solventAvoids the use of gaseous hydrogen, generally mild conditionsCan be more expensive than other methods

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the indazole ring system. It deactivates the benzene ring of the indazole towards electrophilic aromatic substitution, making reactions such as nitration, halogenation, or Friedel-Crafts alkylation more challenging. Any substitution would be directed to the positions meta to the nitro group.

Conversely, the nitro group activates the ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of a suitable leaving group, if present on the ring, by a nucleophile. In the case of this compound, while there isn't an inherent leaving group, this property is a key consideration in the design of related synthetic targets. The positions ortho and para to the nitro group (i.e., the 4- and 6-positions) are the most activated towards nucleophilic attack.

Reactivity of the Phenyl Substituent and Potential for Further Functionalization

The phenyl group at the 3-position of the indazole ring offers another site for chemical modification. This phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The reactivity of this ring is influenced by the electronic nature of the indazole system to which it is attached.

Typical electrophilic substitution reactions that can be performed on the C3-phenyl group include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) using an appropriate halogenating agent and a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl halide/anhydride or alkyl halide in the presence of a Lewis acid.

The directing effect of the indazole ring on the incoming electrophile will determine the position of substitution on the phenyl ring. The substitution pattern (ortho, meta, or para) will depend on the specific reaction conditions and the electronic properties of the indazole core.

Role of the Trityl Group in Modulating Reactivity and Selectivity

The trityl (triphenylmethyl) group at the N1 position of the indazole serves as a crucial protecting group. Its large steric bulk plays a significant role in modulating the reactivity and selectivity of the molecule.

Key functions of the trityl group include:

Protection of the N1-Nitrogen: The trityl group prevents unwanted reactions at the N1-nitrogen, such as alkylation or acylation, allowing for selective functionalization at other positions of the indazole molecule.

Directing Group: The steric hindrance of the trityl group can direct incoming reagents to specific positions. For example, in reactions involving the indazole ring, the trityl group can block access to the N1 and C7 positions, thereby favoring reactions at other sites.

Enhancing Solubility: The bulky and nonpolar nature of the trityl group can increase the solubility of the indazole derivative in organic solvents, which can be advantageous for purification and reaction setup.

Facilitating Crystallization: The rigid and bulky nature of the trityl group can often facilitate the crystallization of the compound, which is beneficial for purification and structural analysis by X-ray crystallography.

The trityl group can be removed under acidic conditions (e.g., trifluoroacetic acid) or by catalytic hydrogenation, which cleaves the N-C bond. This deprotection step regenerates the N-H indazole, allowing for further manipulations at the N1 position if desired.

Intermolecular and Intramolecular Interactions in Indazole Derivatives

The solid-state structure and macroscopic properties of this compound and its derivatives are influenced by a variety of non-covalent interactions.

π-π Stacking: The aromatic rings of the indazole core and the phenyl substituent can participate in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, contribute significantly to the crystal packing and thermal stability of the compound. The presence of the electron-withdrawing nitro group can modulate the electron density of the indazole ring, influencing the nature and strength of these π-π interactions.

Hydrogen Bonding: While the parent this compound lacks a classic hydrogen bond donor, its derivatives, particularly the 5-amino-indazole obtained after reduction of the nitro group, can form strong intermolecular hydrogen bonds. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the indazole ring can act as acceptors. These hydrogen bonds play a critical role in determining the crystal structure and can influence properties such as melting point and solubility.

Biological and Biomedical Applications of Indazole Derivatives Excluding Clinical Human Trials and Safety Profiles

Evaluation of Diverse Biological Activities in vitro

The inherent chemical properties of the indazole ring system have made it a focal point for the development of new therapeutic agents. Researchers have explored its potential across various domains, including oncology, infectious diseases, and inflammatory conditions.

The anticancer potential of indazole derivatives is a significant area of research. Studies have shown that compounds based on the 5-nitro-3-phenyl-1H-indazole structure can inhibit cancer cell growth through various mechanisms.

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature of cancer. Indazole derivatives have been investigated as inhibitors of several key kinases.

Patents disclose that indazole derivatives, including 5-nitro-3-phenyl-1H-indazole , are useful as Jun N-terminal kinase (JNK) inhibitors. google.com The JNK pathway is implicated in cellular responses to stress and is involved in the progression of some cancers. google.com By inhibiting JNK, these compounds can potentially disrupt cancer cell signaling. google.com

Furthermore, indazole compounds are recognized as inhibitors of other protein tyrosine kinases, such as Fibroblast Growth Factor Receptor (FGF-R). google.com The inhibition of FGF-R signaling can block angiogenesis, a critical process for tumor growth and metastasis. google.comgoogleapis.com While direct data for 5-nitro-3-phenyl-1-trityl-1H-indazole is not specified, the foundational structure is a key component in these kinase-inhibiting scaffolds.

A study on a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, which are structurally related to the compound of interest, reported notable anticancer activity. One particular derivative, 3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide (5j), demonstrated exceptional efficacy in these evaluations. researchgate.net

Table 1: Investigated Kinase Inhibition by Indazole Analogues

Compound ClassTarget KinaseImplication in CancerReference
Indazole DerivativesJun N-terminal kinase (JNK)Regulation of tumor cell growth and transformation. google.com
Indazole CompoundsFibroblast Growth Factor Receptor (FGF-R)Inhibition of angiogenesis. google.comgoogleapis.com

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are key strategies in cancer therapy. The JNK pathway, which can be inhibited by indazole derivatives, is known to regulate the phosphorylation of p53. google.com The p53 protein is a critical tumor suppressor that can modulate cell cycle progression and apoptosis. google.combiodeep.cn

Research on 1-Methyl-5-nitro-3-phenyl-1H-indazole , a closely related analogue, has shown that it can suppress the viability of activated liver stellate cells (LX-2) and induce their apoptosis in a time- and dose-dependent manner. researchgate.net This activity was associated with an increase in the expression of caspase-3, a key executioner of apoptosis. researchgate.net

Table 2: Effects of Indazole Analogues on Cell Cycle and Apoptosis

Compound AnalogueCell LineObserved EffectPathway ImplicationReference
1-Methyl-5-nitro-3-phenyl-1H-indazoleLX-2 (activated liver stellate cells)Suppression of cell viability, induction of apoptosis.Increased expression of caspase-3. researchgate.net
Indazole Derivatives-Potential modulation of cell cycle progression.Regulation of p53 phosphorylation via JNK pathway. google.com

Indazole derivatives have also been explored for their potential to combat microbial infections. A study on a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives included a thorough evaluation of their antibacterial and antifungal activities. researchgate.net While specific data for individual derivatives against various microbial strains were not detailed in the provided information, the study confirmed that these compounds were assessed for these properties. researchgate.net

The general class of indazoles has been noted for a broad range of biological activities, including antimicrobial effects. researchgate.net The potential for these compounds to be developed into new antimicrobial agents is an area of ongoing interest in medicinal chemistry.

Inflammation is a key pathological feature of many diseases. The JNK pathway, a target of 5-nitro-3-phenyl-1H-indazole and its analogues, is activated by pro-inflammatory cytokines and plays a role in autoimmune diseases. google.com Inhibition of the JNK pathway is therefore a rational approach for developing anti-inflammatory therapies. google.com

Patent literature supports the use of indazole compounds in treating inflammatory diseases. google.com These compounds are suggested to be useful in managing conditions where inflammation is a key component, although specific in vitro anti-inflammatory data for This compound is not provided. google.com

Antiprotozoal Activity (e.g., Antichagasic, Leishmanicidal)

The 5-nitroindazole (B105863) scaffold is a well-established pharmacophore in the development of antiprotozoal agents. researchgate.net Numerous studies have demonstrated the efficacy of 5-nitroindazole derivatives against a range of protozoan parasites, including those responsible for Chagas disease, leishmaniasis, and trichomoniasis. nih.govgoogle.com

For instance, various 2-benzyl-5-nitroindazolin-3-one derivatives have shown potent in vitro activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. nih.gov Some of these compounds were found to be as active as the reference drug Amphotericin B against intracellular amastigotes. nih.gov Similarly, different series of 5-nitroindazoles, including 3-alkoxy-1-alkyl-5-nitroindazoles and related amines, have been synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.netnih.govcsic.es Several of these derivatives displayed significant growth inhibition of the parasite, with activity comparable to or better than the reference drug benznidazole. nih.gov The effectiveness of 5-nitroindazoles has also been demonstrated against Acanthamoeba castellanii and Trichomonas vaginalis. nih.govnih.gov

Given that the core of the title compound is a 5-nitroindazole, it is plausible that it could exhibit antiprotozoal properties. However, without specific experimental data for this compound, this remains a hypothesis based on the activity of its structural analogues.

Other Reported Biological Activities (e.g., Antihypertensive, Antiulcer, Anthelmintic)

The indazole nucleus is a versatile scaffold found in a wide array of pharmacologically active compounds. nih.govresearchgate.net Molecules containing this heterocyclic system have been reported to possess diverse biological effects, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. researchgate.netnih.govnih.gov Specifically, the indazole structure is a component of several compounds investigated for their cardiovascular effects, including antihypertensive activity. researchgate.netnih.gov

There is no specific information in the reviewed literature regarding the antiulcer or anthelmintic activities of this compound or closely related nitro-phenyl-indazole derivatives.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies on various indazole series provide valuable insights into how different substituents and their positions on the indazole ring influence biological activity.

Positional Effects of Substituents on Biological Activity

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov

Position 5: The presence of a nitro group at the C5 position is a critical determinant for the antiprotozoal activity observed in many indazole series. mdpi.comnih.gov Studies on various nitroheterocyclic compounds have shown that substitution at the C5 position often results in significant biological activity. nih.gov For trypanocidal action, the 5-nitro substitution is considered crucial for the mechanism of action, which involves the generation of reactive radical species. mdpi.comnih.gov

Position 3: The C3 position is a common site for substitution to modulate the biological profile of indazole derivatives. In studies of anticancer agents, linking substituted phenyl groups to the C3 position has been a strategy to enhance potency. nih.gov For antiprotozoal 1,3-disubstituted 5-nitroindazoles, the nature of the substituent at C3 significantly impacts efficacy and selectivity. csic.es

Position 1: The N1 position of the indazole ring is frequently substituted to alter the compound's physicochemical properties and biological activity. nih.gov The size and nature of the N1-substituent can influence steric and electronic properties, which in turn affects how the molecule interacts with its biological target. nih.govacs.org In some series of 2-benzyl-5-nitroindazolin-3-ones, hydrophilic fragments at position 1 were found to improve the selectivity profile for antileishmanial activity. nih.gov

Role of the Trityl Group in Modulating Biological Response

The triphenylmethyl (trityl) group is a very large, sterically bulky substituent. total-synthesis.com It is commonly used in organic synthesis as a protecting group for alcohols, amines, and thiols due to its size and acid lability. total-synthesis.comorganic-chemistry.org

Influence of Nitro and Phenyl Moieties on Target Interactions

Nitro Group: The nitro group, particularly at the C5 position, is a key pharmacophore for the antiparasitic activity of many heterocyclic compounds. researchgate.netmdpi.com Its strong electron-withdrawing nature significantly alters the electronic properties of the indazole ring. The widely accepted mechanism of action for nitroaromatic antiparasitic drugs involves the enzymatic reduction of the nitro group by parasitic nitroreductases. mdpi.commdpi.com This process generates cytotoxic reactive nitrogen species, such as nitroso and hydroxylamine (B1172632) intermediates and free radicals, that induce oxidative stress and damage parasitic cells. mdpi.comnih.gov

Phenyl Moiety: A phenyl group at the C3 position is a common feature in many classes of bioactive indazoles, including those with anticancer and antifungal activity. researchgate.netnih.gov This aromatic ring can participate in various non-covalent interactions with biological targets, such as π-π stacking and hydrophobic interactions. Furthermore, the phenyl ring serves as a scaffold that can be readily modified with additional substituents to fine-tune the compound's activity, selectivity, and pharmacokinetic properties. bohrium.com

Investigation of Molecular Mechanisms of Action in vitro

While the precise molecular mechanism of this compound has not been investigated, the mechanisms of related 5-nitroindazoles have been studied, particularly in the context of their antiprotozoal effects.

The primary proposed mechanism of action for 5-nitroindazole derivatives against parasites like T. cruzi and Leishmania is linked to the bioreduction of the nitro group. nih.gov Parasites, which often have less efficient antioxidant defenses than mammalian cells, are susceptible to the oxidative stress induced by this process. mdpi.com In vitro studies with other 5-nitroindazoles have shown that their activity is related to the production of reduced species from the nitro moiety, a mechanism similar to that of the established antichagasic drug benznidazole. nih.gov This reduction is often carried out by parasitic-specific nitroreductases. mdpi.com The resulting reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to parasite death. nih.gov

Furthermore, some indazole derivatives have been identified as inhibitors of specific enzymes. For example, the unsubstituted 5-nitroindazole is known to be an inhibitor of inducible nitric oxide synthase (iNOS). drugbank.com It is therefore possible that this compound could act via multiple mechanisms, though this requires experimental validation.

Data Tables

Table 1: Reported Biological Activities of Related Indazole Compounds

Biological ActivityCompound Class / Example(s)Reported FindingsCitations
Antichagasic 2-Benzyl-5-nitroindazole-derived amines, 3-Alkoxy-1-alkyl-5-nitroindazolesActivity against Trypanosoma cruzi epimastigotes and amastigotes, in some cases better than the reference drug benznidazole. researchgate.netnih.gov
Leishmanicidal 2-Benzyl-5-nitroindazolin-3-one derivatives, 1,3-Disubstituted 5-nitroindazolesPotent in vitro activity against Leishmania amazonensis promastigotes and amastigotes. nih.govcsic.es
Antihypertensive General Indazole DerivativesThe indazole scaffold is present in various compounds with reported antihypertensive properties. researchgate.netnih.gov
Enzyme Inhibition 5-NitroindazoleInhibition of inducible nitric oxide synthase (iNOS). drugbank.com

Target Identification and Pathway Modulation

There is currently a lack of specific research identifying the biological targets and modulated pathways for this compound. The large trityl group at the 1-position of the indazole ring may sterically hinder interactions with many biological targets. It is plausible that this compound is designed as a precursor, with the trityl group intended for removal to unmask the N-H of the indazole ring, which can be crucial for biological activity.

For related 5-nitroindazole derivatives, research has pointed towards their potential to interfere with pathways crucial for the survival of cancer cells and pathogenic organisms. For instance, some nitro-containing compounds are known to be activated by nitroreductase enzymes, which are present in certain cancer cells and anaerobic bacteria, leading to the generation of cytotoxic agents. However, without specific studies on this compound, any discussion of its specific targets remains speculative.

Ligand-Receptor Binding Analysis through Computational Modeling

Computational modeling, including molecular docking, has become an indispensable tool in predicting the binding affinities and modes of interaction between small molecules and biological macromolecules. While no specific computational studies have been published for this compound, research on analogous 5-nitroindazole compounds has demonstrated the utility of this approach.

For example, computational docking studies on a series of 5-nitroindazolin-3-one derivatives against Trypanosoma cruzi nitroreductase (NTR) have provided insights into their mechanism of action. mdpi.comepa.gov These studies revealed key interactions between the nitroindazole core and the active site of the enzyme, highlighting the importance of the nitro group for activity. mdpi.comepa.gov Such computational analyses help in understanding the structure-activity relationships and in the rational design of more potent inhibitors.

A hypothetical computational analysis of this compound would likely show the bulky trityl group influencing its binding potential, possibly preventing it from fitting into many active sites. The phenyl group at the 3-position and the nitro group at the 5-position, however, are features that could contribute to binding affinity and specificity in a de-tritylated version of the molecule.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction

A significant body of research on nitroaromatic compounds, including 5-nitroindazole derivatives, has focused on their ability to generate reactive oxygen species (ROS) and induce oxidative stress. mdpi.comepa.gov This is considered a key mechanism for their observed biological activities, particularly against cancer cells and parasites which may have a compromised ability to handle oxidative stress compared to normal host cells.

The 5-nitro group is a critical pharmacophore in this process. It can undergo bioreduction by cellular reductases, such as nitroreductases, to form a nitro anion radical. mdpi.comepa.gov In the presence of molecular oxygen, this radical can be re-oxidized to the parent nitro compound in a futile cycle that generates superoxide (B77818) radicals. These can then lead to the formation of other ROS, such as hydrogen peroxide and hydroxyl radicals, ultimately causing cellular damage and triggering apoptosis. mdpi.comepa.gov

Studies on 5-nitroindazolin-3-one derivatives have demonstrated their capacity to increase intracellular ROS levels in Trypanosoma cruzi, leading to parasite death. mdpi.com This mechanism of action is attractive as it can be selective for cells with higher nitroreductase activity.

Compound Class Observed Effect Proposed Mechanism Citations
5-Nitroindazolin-3-one derivativesIncreased intracellular ROS in Trypanosoma cruziBioreduction of the 5-nitro group by nitroreductases leading to a futile redox cycle and superoxide generation. mdpi.comepa.gov
Nitroaromatic compoundsInduction of oxidative stress in cancer cellsGeneration of ROS leading to DNA damage, lipid peroxidation, and protein damage, ultimately inducing apoptosis. mdpi.comepa.gov

Applications in Chemical Biology and in vitro Assays

While specific applications of this compound in chemical biology are not documented, its structural features suggest potential uses in the preclinical stages of drug discovery.

Development of Chemical Probes

There is no available information on the development of this compound as a chemical probe. Chemical probes are specialized molecules used to study biological systems, and they typically possess specific properties such as high potency, selectivity, and a mode of action that is well-understood. Given the likely role of this compound as a synthetic intermediate due to the presence of the trityl protecting group, it is not an ideal candidate for a chemical probe in its current form. The removal of the trityl group and further functionalization would be necessary to develop a useful probe from this scaffold.

Use in Drug Discovery Screens (Pre-clinical, in vitro stages)

The indazole scaffold is frequently utilized in drug discovery screens due to its proven track record in yielding biologically active compounds. While this compound itself is not reported in screening libraries, likely due to the bulky and potentially reactive trityl group, its core structure is of significant interest.

Libraries of diverse indazole derivatives are often screened against various targets, including protein kinases, G-protein coupled receptors, and enzymes involved in infectious diseases. For example, derivatives of 5-nitroindazole have been evaluated in vitro for their activity against parasites like Trypanosoma cruzi and various cancer cell lines. mdpi.commdpi.com These screens are the first step in identifying hit compounds that can be further optimized into lead compounds.

The general workflow for such a screening campaign involving a compound like a de-tritylated 5-nitro-3-phenyl-indazole would involve:

High-throughput screening against a target of interest.

Hit confirmation and determination of potency (e.g., IC50 or EC50 values).

Assessment of selectivity against related targets.

Initial in vitro toxicity profiling.

Potential as Scaffolds for Novel Therapeutic Agents

The indazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be modified to bind to a variety of biological targets with high affinity. The 5-nitro-3-phenyl-indazole core of the title compound is a promising starting point for the synthesis of new therapeutic agents.

The presence of the nitro group at the 5-position offers a handle for various chemical transformations and is also a known pharmacophore for certain activities, as discussed in the context of ROS generation. The phenyl group at the 3-position can be substituted with different functional groups to modulate potency, selectivity, and pharmacokinetic properties. The 1-position, occupied by the trityl group in the title compound, is a key site for modification once the protecting group is removed.

Future Directions and Emerging Research Avenues for 5 Nitro 3 Phenyl 1 Trityl 1h Indazole

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of indazole derivatives has evolved significantly, moving towards more efficient, selective, and environmentally benign methods. nih.gov Future efforts for synthesizing derivatives of 5-nitro-3-phenyl-1H-indazole will likely focus on late-stage functionalization and sustainable practices.

Novel Methodologies: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for constructing functionalized indazoles in a single step, offering high tolerance for various functional groups and structural complexity. researchgate.net For instance, rhodium (III) and cobalt/copper catalytic systems have been employed to create 3-acylated and other substituted 1H-indazoles, respectively. nih.gov Another promising avenue is the 1,3-dipolar cycloaddition reaction, which can be used to construct the indazole core or add complex side chains, such as triazoles, to the scaffold. organic-chemistry.orgnih.gov These methods could be adapted for the synthesis of novel analogs of 5-nitro-3-phenyl-1H-indazole, allowing for precise modification of the core structure to tune its properties.

Sustainable Chemistry: Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous reagents, and using renewable resources. Future syntheses of indazole derivatives will likely incorporate these principles by:

Using Greener Solvents: Employing solvents like polyethylene (B3416737) glycol (PEG) or water in catalytic reactions. organic-chemistry.org

Catalyst Innovation: Developing reusable and cost-effective catalysts, such as copper oxide nanoparticles or heteropoly acids, to replace expensive and toxic reagents. researchgate.netorganic-chemistry.org

Synthetic StrategyCatalyst/ReagentsKey AdvantagesRelevant Compounds
C-H Activation/Annulation Rhodium(III), Copper(II), Cobalt(III)High efficiency, atom economy, direct functionalization. nih.govresearchgate.net3-Acylated-2H-indazoles, 3-Aryl/alkyl-1H-indazoles
1,3-Dipolar Cycloaddition Cesium Fluoride (CsF), Copper Iodide (CuI)Forms complex heterocyclic systems, good yields. organic-chemistry.orgnih.gov3-Aryl/alkyl-1H-indazoles, Triazolyl-indazoles
Intramolecular N-Arylation Copper CatalysisUtilizes readily available starting materials. beilstein-journals.orgN-phenyl-1H-indazoles, N-thiazolyl-1H-indazoles
Sustainable One-Pot Synthesis Copper(I) oxide nanoparticles in PEGEnvironmentally friendly, ligand-free conditions. organic-chemistry.org2H-Indazole derivatives

Advanced Computational Design and Predictive Modeling for New Derivatives

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activity of new molecules before their synthesis. For the 5-nitro-3-phenyl-indazole scaffold, computational approaches can guide the development of derivatives with enhanced potency and selectivity.

Structure-Based Design: Using the crystal structures of target proteins, molecular docking simulations can predict how indazole derivatives bind to the active site. researchgate.net This approach has been used to design indazole-based inhibitors for targets like Janus kinase (JAK) and epidermal growth factor receptor (EGFR). nih.gov By modeling the interactions of novel 5-nitro-3-phenyl-indazole analogs, researchers can prioritize compounds with the most favorable binding energies and interaction profiles. researchgate.net

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the structural features of a series of compounds and their biological activity. A 3D-QSAR model developed for a series of indazole derivatives showed high predictive accuracy, identifying key structural features necessary for anticancer activity. researchgate.net Molecular dynamics (MD) simulations can further refine these models by evaluating the stability of the ligand-protein complex over time in a simulated biological environment, ensuring the robustness of the binding. researchgate.netnih.gov These predictive tools can be applied to a virtual library of 5-nitro-3-phenyl-indazole derivatives to screen for promising candidates.

Computational MethodApplicationKey Insights
Molecular Docking Predicts binding modes and energies of ligands in a protein's active site. nih.govresearchgate.netIdentifies key interactions (hydrophobic, hydrogen bonds) and guides substituent design for improved affinity.
3D-QSAR Correlates 3D structural properties with biological activity. researchgate.netCreates a predictive model to estimate the activity of unsynthesized compounds and highlights essential structural features.
Molecular Dynamics (MD) Simulation Simulates the movement of the ligand-protein complex over time. researchgate.netnih.govAssesses the stability of binding interactions and conformational changes in a dynamic environment.

Exploration of Undiscovered Biological Activities through High-Throughput Screening

While indazole derivatives are well-known for certain activities, the vast chemical space that can be generated from the 5-nitro-3-phenyl-1-trityl-1H-indazole scaffold suggests that many potential biological functions remain undiscovered. High-throughput screening (HTS) of a library of derivatives is a key strategy for identifying novel therapeutic applications.

By creating a diverse library of compounds through modifications at the N1, C3, and C5 positions of the indazole core, researchers can screen against a wide range of biological targets simultaneously. For example, libraries of pyrazolyl-thiazole derivatives have been screened to identify compounds with significant antimicrobial activity. nih.gov Similarly, a library derived from the 5-nitro-3-phenyl-indazole core could be tested against panels of cancer cell lines, kinases, G-protein coupled receptors, or microbial strains. nih.govrsc.org This unbiased approach can uncover unexpected activities and provide starting points for new drug discovery programs. For instance, derivatives of 5-nitro-1H-indazole have been investigated for fluorescent properties and as potential antileishmanial agents, highlighting the scaffold's versatility. nih.govresearchgate.net

Development of Targeted Delivery Systems for Indazole Derivatives (non-clinical)

The development of potent bioactive compounds often faces challenges related to solubility, stability, and off-target toxicity. Targeted delivery systems offer a non-clinical strategy to enhance the therapeutic efficacy of indazole derivatives by ensuring they reach their intended site of action while minimizing systemic exposure.

Future research could focus on encapsulating potent derivatives of 5-nitro-3-phenyl-indazole into nanocarriers such as liposomes, polymeric nanoparticles, or micelles. These systems can improve drug solubility, protect the compound from premature degradation, and be decorated with targeting ligands (e.g., antibodies, peptides) that recognize specific cell surface receptors, for instance on cancer cells. Another approach involves designing indazole derivatives as microtubule-targeting agents, which inherently target rapidly dividing cells. nih.gov Research in this area has identified indazole compounds with potent microtubule inhibitory effects, demonstrating a form of intrinsic targeting. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand how a drug works, it is essential to look beyond a single target and consider its effects on the entire biological system. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a compound. nih.gov

For a novel bioactive derivative of 5-nitro-3-phenyl-indazole, a multi-omics approach could elucidate its mechanism of action comprehensively. nih.gov For example, transcriptomics (RNA-seq) could reveal which gene expression pathways are altered by the compound. Proteomics and phosphoproteomics could identify the specific proteins and signaling kinases that are modulated. embopress.org Metabolomics could show how the compound affects cellular metabolism. By integrating these datasets using advanced computational tools like COSMOS (Causal Oriented Search of Multi-Omics Space), researchers can construct detailed mechanistic hypotheses and identify both the intended targets and potential off-target effects, providing invaluable insights for further development. embopress.orgresearchgate.net This systems-level understanding is crucial for optimizing drug candidates and predicting their behavior in more complex biological systems. jci.org

Q & A

Q. What are the optimal synthetic routes for 5-nitro-3-phenyl-1-trityl-1H-indazole, and how can functional group compatibility be ensured?

The synthesis typically involves multi-step reactions, starting with Friedel-Crafts acylation or diazotization to construct the indazole core. Key steps include:

  • Nitro-group introduction : Controlled nitration conditions (e.g., mixed acid systems) to avoid over-nitration or decomposition .
  • Trityl protection : Use of trityl chloride under basic conditions (e.g., triethylamine in dry DCM) to protect the indazole nitrogen, ensuring regioselectivity .
  • Solvent selection : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency, while bases like K₂CO₃ facilitate deprotonation .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and trityl group integration. Aromatic protons appear as distinct multiplets, while the trityl group shows characteristic singlet peaks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and nitro-group retention .
  • Infrared (IR) Spectroscopy : Nitro-group stretching vibrations (1520–1350 cm⁻¹) and trityl C-H stretches (~3050 cm⁻¹) provide functional group validation .

Q. What are the common biological targets or assays for evaluating the bioactivity of nitro-substituted indazole derivatives?

  • Enzyme inhibition assays : Target kinases (e.g., PKA, CDKs) or inflammatory enzymes (COX-2) using fluorescence-based or radiometric assays .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or ionotropic receptors (e.g., AMPA/kainate receptors) .
  • Cellular viability assays : MTT or ATP-luciferase tests in cancer cell lines to assess antiproliferative effects .

Advanced Research Questions

Q. How can SHELXL refinement resolve crystallographic disorder in the trityl group of this compound?

  • Disorder modeling : Split the trityl group into multiple positions with occupancy refinement. Use restraints (e.g., DELU, SIMU) to maintain reasonable geometry .
  • Thermal parameter adjustment : Apply anisotropic displacement parameters (ADPs) to disordered atoms while constraining equivalent sites .
  • Validation tools : Leverage R₁, wR₂, and GooF metrics to assess refinement quality. Check for residual electron density peaks (>0.5 e⁻/ų) near the trityl group .

Q. What strategies mitigate low yields during the nitro-group introduction step in indazole derivatives?

  • Directed ortho-metallation : Use directing groups (e.g., -OMe, -COOR) to enhance regioselectivity prior to nitration .
  • Protection-deprotection : Temporarily protect reactive sites (e.g., NH with Boc groups) to prevent side reactions .
  • Alternative nitrating agents : Replace HNO₃/H₂SO₄ with acetyl nitrate (AcONO₂) for milder conditions, reducing decomposition .

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic findings for this compound?

  • Dynamic effects in solution : NMR may average conformers, while X-ray captures static structures. Compare temperature-dependent NMR with variable-temperature crystallography .
  • Polymorphism screening : Test crystallization solvents (e.g., EtOH vs. DMSO) to identify multiple solid forms .
  • DFT calculations : Optimize gas-phase and solid-state geometries to reconcile spectroscopic and crystallographic data .

Q. What computational approaches predict the biological targets of this compound?

  • Molecular docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB). Focus on pockets accommodating nitro and trityl groups .
  • QSAR modeling : Train models with indazole bioactivity data to correlate substituent electronegativity/logP with target affinity .
  • Pharmacophore mapping : Identify key features (e.g., hydrogen bond acceptors from nitro groups) for virtual screening .

Q. How can catalytic systems be optimized for coupling reactions involving the indazole core?

  • Palladium catalysis : Use Pd(PPh₃)₄ with aryl halides for Suzuki-Miyaura cross-coupling. Additives like TBAB enhance solubility .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 1h) while maintaining yields >80% .
  • Solvent effects : Test ionic liquids (e.g., [BMIM][PF₆]) to stabilize transition states in SNAr reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies?

  • Assay standardization : Compare IC₅₀ values using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols .
  • Metabolic stability checks : Verify compound integrity post-incubation (e.g., LC-MS) to rule out degradation artifacts .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .

Q. What analytical methods validate the purity of this compound in complex mixtures?

  • HPLC-DAD/ELSD : Employ C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) to separate nitro-indazole derivatives .
  • 2D NMR (HSQC, HMBC) : Detect trace impurities via cross-peak analysis, especially in crowded aromatic regions .
  • Elemental analysis : Confirm C/H/N/O percentages within 0.3% of theoretical values to rule out hydrate/solvate contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.